Spermine(N3HHN3 2TosOH)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

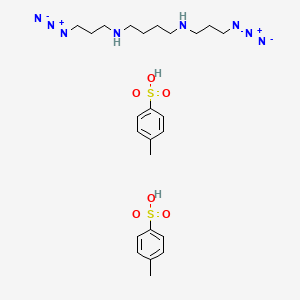

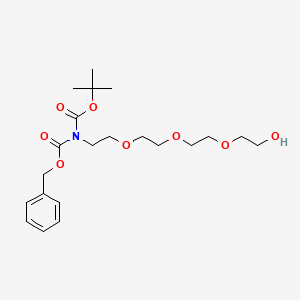

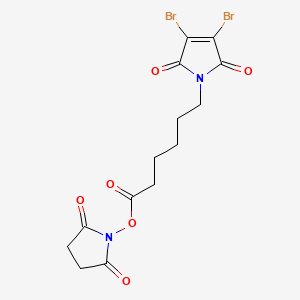

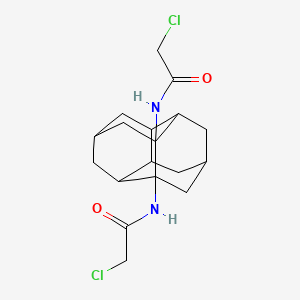

Spermine(N3HHN3 2TosOH) is a chemical compound with the molecular formula C10H22N8C14H16O6S2 and a molecular weight of 254.34344.40 g/mol . It is also known as N1-(3-Aminopropyl)-N4-(3-azidopropyl)butane-1,4-diamine bistosylate .

Synthesis Analysis

The synthesis of spermine and its analogs has been discussed in several studies . The synthesis involves methods of selective protection of primary and secondary amino groups in the chemistry of polyamines . Various methods such as alkylation, Michael addition, nitrile reduction, Mitsunobu reaction, and reduction of amides, azides, Schiff bases are used .Molecular Structure Analysis

The crystal structure of an apo-form of spermidine synthase from Kluyveromyces lactis (KlSpdS) at 1.9 Å resolution has been determined . A conformational change in the α6 helix linked to the gate-keeping loop, with approximately 40° outward rotation was observed .Chemical Reactions Analysis

Spermine has been shown to interact with trypsin at pH 8.0 . The thermal stability of trypsin was investigated in the presence of spermine over a temperature range (from 293 K to 353 K) . The fluorescence spectroscopy results indicated that the binding of spermine to trypsin was a spontaneous binding process .Physical and Chemical Properties Analysis

Spermine is a polyamine and an organic molecule involved in cellular metabolism . The thermal stability of trypsin was investigated in the presence of spermine over a temperature range (from 293 K to 353 K) .作用機序

Target of Action

Spermine is a biogenic polyamine derived from spermidine . It is found in various tissues and organisms, often acting as an essential growth factor in some bacterial species . Spermine is associated with nucleic acids, particularly in viruses, and is thought to stabilize the helical structure . It is also involved in cellular metabolism .

Mode of Action

Spermine is synthesized from spermidine by spermine synthase . It functions directly as a free radical scavenger, forming a variety of adducts that prevent oxidative damage to DNA . Oxidative damage to DNA by reactive oxygen species is a continual problem that cells must guard against to survive . Hence, spermine is a major natural intracellular compound capable of protecting DNA from free radical attack . Spermine is also implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation .

Biochemical Pathways

The biosynthesis of spermine from putrescine is catalyzed by the consecutive action of two aminopropyltransferases, spermidine synthase and spermine synthase . Both reactions require the previous decarboxylation of S-adenosylmethionine (SAM), which is catalyzed by S-adenosylmethionine decarboxylase . SAM donates the aminopropyl group for the conversion of putrescine into spermidine, and subsequently of spermidine into spermine .

Pharmacokinetics

It did significantly increase spermine levels in the plasma . This suggests that dietary spermidine is presystemically converted into spermine, which then enters systemic circulation .

Result of Action

Spermine has been shown to have a variety of effects at the molecular and cellular level. For instance, it has been found to increase the acetylation of microtubules, which is known to facilitate retrograde transport of autophagosomes from the cellular periphery to lysosomes located near the nucleus . Spermine also facilitates selective autophagic degradation of prion aggregates by binding to microtubule protein Tubb6 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of spermine. For example, in the plant pathogenic fungus Fusarium graminearum, spermidine (from which spermine is derived) was found to play a crucial role in responding to various environmental stresses . This suggests that the action of spermine could also be influenced by environmental conditions.

Safety and Hazards

将来の方向性

Research on spermine has turned up a lot of new information about this essential polyamine, especially as it is able to counteract damage from abiotic stresses . Spermine has been shown to protect plants from a variety of environmental insults . In the field of cancer research, the role and the underlying mechanisms of spermine in cancer development and progression are still under investigation .

生化学分析

Biochemical Properties

Spermine interacts with various enzymes, proteins, and other biomolecules. It is associated with nucleic acids and is thought to stabilize helical structure, particularly in viruses . It functions as an intracellular free radical scavenger to protect DNA from free radical attack . Spermine also interacts with the enzymes of its metabolism .

Cellular Effects

Spermine has significant effects on various types of cells and cellular processes. It is frequently elevated in tumor tissues and body fluids of cancer patients and is critical for cancer cell proliferation, migration, and invasion . Spermine can facilitate tumor progression through inducing PD-L1 expression and decreasing the CD8+ T cell infiltration in hepatocellular carcinoma .

Molecular Mechanism

Spermine exerts its effects at the molecular level through various mechanisms. For instance, it activates calcium-sensing receptor (CaSR) to trigger Ca2+ entry and thereby promote Akt-dependent β-catenin stabilization and nuclear translocation . Nuclear β-catenin induced by spermine then activates transcriptional expression of PD-L1 and N-glycosyltransferase STT3A .

Temporal Effects in Laboratory Settings

Over time, spermine shows changes in its effects in laboratory settings. For example, spermine can decrease pro-inflammatory cytokines and caspase-3 levels . It also modulates gut development and enhances the antioxidant status of the jejunum in weaning rats .

Dosage Effects in Animal Models

The effects of spermine vary with different dosages in animal models. A dosage of 0.4 μmol spermine/g BW had better effects than the dosage of 0.2 μmol spermine/g BW on accelerating gut development and increasing antioxidant capacity in weaning rats .

Metabolic Pathways

Spermine is involved in various metabolic pathways. The biosynthesis of spermidine and spermine starts with decarboxylation of ornithine by the enzyme Ornithine decarboxylase in the presence of PLP . The intermediate is spermidine .

Transport and Distribution

Spermine is transported into the mitochondrial matrix by an electrophoretic mechanism having as driving force the negative electrical membrane potential (ΔΨ). The presence of phosphate increases spermine uptake by reducing ΔpH and enhancing ΔΨ .

Subcellular Localization

Spermine is localized in association with ribosomes in neurons and gastrointestinal epithelial cells . It is also present in the mitochondrial matrix .

特性

IUPAC Name |

N,N'-bis(3-azidopropyl)butane-1,4-diamine;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N8.2C7H8O3S/c11-17-15-9-3-7-13-5-1-2-6-14-8-4-10-16-18-12;2*1-6-2-4-7(5-3-6)11(8,9)10/h13-14H,1-10H2;2*2-5H,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYBGKXTXQYAQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C(CCNCCCN=[N+]=[N-])CNCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N8O6S2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6, 95%](/img/structure/B6288622.png)